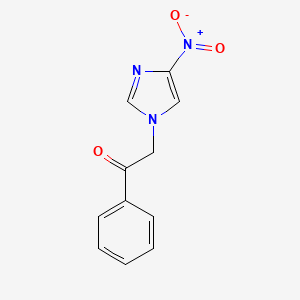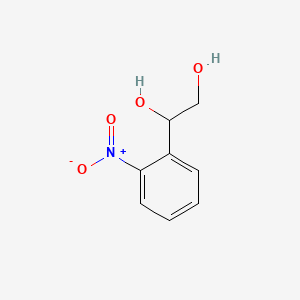
1-(2-Nitrophenyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Nitrophenyl)-1,2-ethanediol” is a chemical compound with the molecular formula C8H9NO4 . It is also known as 2-Nitrostyrene glycol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “1-(2-Nitrophenyl)-1,2-ethanediol” is 183.16 . The linear formula is O2NC6H4CH(OH)CH2OH . More detailed structural analysis, such as X-ray diffraction study, would require specialized equipment and is not available in the current resources .
Physical And Chemical Properties Analysis
“1-(2-Nitrophenyl)-1,2-ethanediol” is a liquid at 20 degrees Celsius . It has a density of 1.2300 g/cm3 at 20 degrees Celsius . The melting point is 96-98 degrees Celsius .
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups for Biological Studies
1-(2′-Nitrophenyl)ethanediol has been used to prepare photosensitive fatty acid precursors for biological studies. These precursors are significant for the investigation of various cis-unsaturated fatty acids, including arachidonic acid, in biological contexts (Jie et al., 1997).
Protecting Group for Ketones and Aldehydes
This compound serves as a practical photolabile protecting group for ketones and aldehydes. The ketals of bis(o-nitrophenyl)ethanediol and ketones or aldehydes can be deprotected smoothly in neutral conditions by irradiation with 350 nm light. This method offers a significant advantage in terms of chemical stability in various media, making it orthogonal to classical protecting groups (Blanc & Bochet, 2003).
Biocatalysis in Organic Synthesis
The asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 is a notable application in biocatalysis. This process yields S-1-phenyl-1,2-ethanediol with high optical purity and yield, making it a valuable chiral building block in organic synthesis (Nie Yao, 2003).
Enantioconvergent Hydrolysis for Chiral Building Blocks
1-(2-Nitrophenyl)-1,2-ethanediol plays a role in the enantioconvergent hydrolysis of m-nitrostyrene oxide. This process efficiently produces highly valuable chiral building blocks, such as (R)-m-Nitrophenyl-1,2-ethanediol, essential for synthesizing bioactive compounds (Wen et al., 2019).
Photorelease of Divalent Cations
The compound has been used in the synthesis of photolabile chelators for the rapid release of divalent cations. Such chelators are crucial in initiating divalent cation-dependent processes, significantly increasing temporal resolution over conventional methods (Kaplan & Ellis‐Davies, 1988).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-nitrophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFQXVSRJXIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51673-59-7 |
Source


|
| Record name | 1-(2-Nitrophenyl)-1,2-ethanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

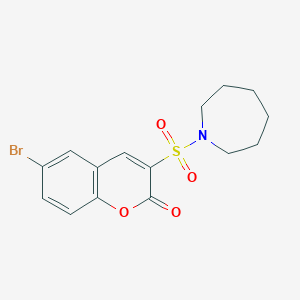
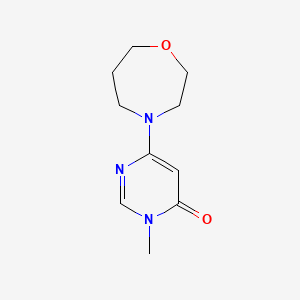


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)
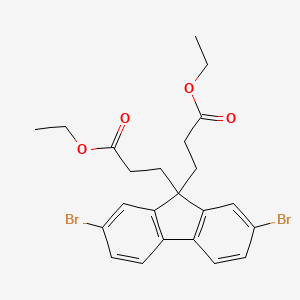

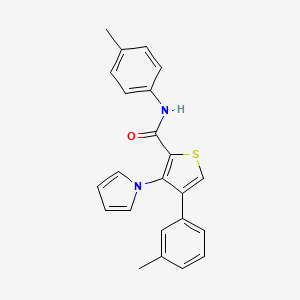
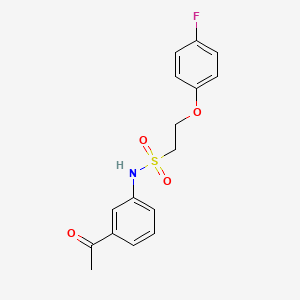
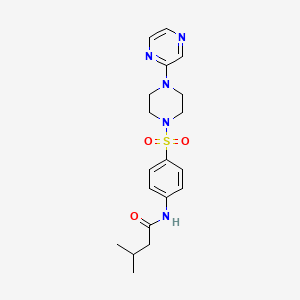
![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2594844.png)
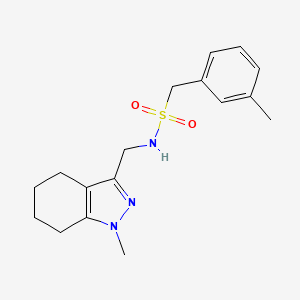
![3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2594846.png)
